Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate is a complex organic compound that features a bipyridine core with dimethyl and dibenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Esterification: The bipyridine core is then subjected to esterification with benzoic acid derivatives to form the dibenzoate ester.
Industrial Production Methods
Industrial production of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced bipyridine derivatives.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other electronic materials.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes that can participate in various biochemical and catalytic processes. The ester groups may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: A simpler bipyridine derivative used in similar applications.
5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with different substitution patterns.
6,6’-Dimethyl-2,2’-bipyridine: Known for its unique electronic properties.
Uniqueness
Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate stands out due to its combination of bipyridine and dibenzoate functionalities, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific coordination chemistry and luminescent characteristics.
Properties
IUPAC Name |
methyl 4-[6-[5-(4-methoxycarbonylphenyl)pyridin-2-yl]pyridin-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-25(29)19-7-3-17(4-8-19)21-11-13-23(27-15-21)24-14-12-22(16-28-24)18-5-9-20(10-6-18)26(30)32-2/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHWYFSYKTKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.